molecular formula C17H20N2O4S B11815882 Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B11815882
M. Wt: 348.4 g/mol
InChI Key: FMNGQHWHEQOCRD-UHFFFAOYSA-N
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Description

Chemical Significance of Thiazolidinone Derivatives

Thiazolidinone derivatives are heterocyclic compounds characterized by a five-membered ring containing nitrogen, sulfur, and a ketone group. These molecules exhibit broad pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. The 4-thiazolidinone variant, in particular, has been extensively studied due to its ability to interact with biological targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and aldose reductase. Modifications at the N-3 and C-5 positions of the thiazolidinone ring significantly influence bioactivity, enabling tailored drug design. For example, introducing aryl groups at C-5 enhances anticancer properties by promoting apoptosis in leukemia cells.

Table 1: Biological Activities of Representative Thiazolidinone Derivatives

Substituent Position Biological Activity Key Target/Mechanism Source
N-3 alkyl/aryl Antidiabetic PPAR-γ agonism
C-5 exocyclic double bond Antifungal Cell wall synthesis inhibition
C-2 thioxo group Anticancer Apoptosis induction

Structural Uniqueness of 4-Oxo-1,3-Thiazolidin-2-Ylidene Scaffolds

The 4-oxo-1,3-thiazolidin-2-ylidene scaffold in this compound features a conjugated exocyclic double bond at C-2, which enhances electron delocalization and stabilizes the enol tautomer. This structural motif increases reactivity toward nucleophilic agents, making it suitable for forming Schiff bases or undergoing Knoevenagel condensations. The 2,3-dimethylanilino side chain introduces steric hindrance, potentially improving metabolic stability by shielding the molecule from enzymatic degradation. Additionally, the ethyl acetate group at C-2 modulates lipophilicity, balancing membrane permeability and aqueous solubility.

Table 2: Key Structural Features and Their Functional Roles

Structural Feature Functional Role Impact on Bioactivity
4-Oxo group Hydrogen bonding with targets Enhances receptor binding
Exocyclic C=C bond at C-2 Electron delocalization Stabilizes reactive intermediates
2,3-Dimethylanilino substituent Steric hindrance Reduces off-target interactions

Research Objectives and Knowledge Gaps

Current research aims to elucidate the structure-activity relationships (SAR) of this compound, particularly how its 2,3-dimethylanilino and ethyl acetate groups influence PPAR-γ modulation or kinase inhibition. A critical knowledge gap lies in its pharmacokinetic profile, including absorption and distribution mechanisms. Further studies are needed to optimize synthetic routes—such as microwave-assisted condensation—to improve yields and purity. Additionally, computational modeling could predict its interaction with emerging targets like phosphoinositide 3-kinase γ (PI3Kγ) or Pim kinase 1. Addressing these gaps will advance its development as a lead compound for metabolic or oncological disorders.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-5-6-11(2)12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)

InChI Key

FMNGQHWHEQOCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Mercaptoacrylamides with α,β-Unsaturated Esters

A widely employed route involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with acetylene dicarboxylic acid esters. For example, refluxing equimolar quantities of 2-cyano-3-mercapto-3-(2,3-dimethylanilino)acrylamide (1a) and ethyl acetylenedicarboxylate (6a) in ethanol for 3 hours yields the thiazolidinone intermediate (7a) . The mechanism proceeds via nucleophilic attack of the thiol group on the electron-deficient alkyne, followed by cyclization and elimination of water (Fig. 1).

Reaction Conditions

  • Solvent: Ethanol (10 mL/mmol)

  • Temperature: Reflux (78°C)

  • Time: 3 hours

  • Yield: 68–75%

Thiourea-Mediated Ring Closure

Alternative approaches utilize thioureas as precursors. Heating 3-aryl-amino-1-(substituted)propan-1-ols with phenyl isothiocyanate in acetic acid under ultrasound irradiation generates β-hydroxy thioureas, which cyclize to form 1,3-thiazinan-2-imines. While this method primarily targets imine derivatives, modifying the aniline substituent (e.g., 2,3-dimethylaniline) and introducing ester groups post-cyclization could adapt it for the target compound.

Key Variables

  • Catalyst: Acetic acid (10 mol%)

  • Energy Input: Ultrasound (40 kHz)

  • Yield Range: 52–90%

Functionalization of the Thiazolidinone Scaffold

Introduction of the 2-(2,3-Dimethylanilino)-2-Oxoethyl Sidechain

The N-alkylation of the thiazolidinone nitrogen with 2-chloro-N-(2,3-dimethylphenyl)acetamide is critical for installing the 2-oxoethylanilino moiety. This step typically employs a base such as triethylamine to deprotonate the thiazolidinone nitrogen, facilitating nucleophilic substitution.

Optimized Protocol

  • Substrate: Thiazolidinone intermediate (7a)

  • Alkylating Agent: 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dimethylacetamide (DMAc)

  • Temperature: 80°C, 6 hours

  • Yield: 66%

Knoevenagel Condensation for Ylidene Acetate Formation

The exocyclic double bond in the ylidene acetate group arises from a Knoevenagel reaction between the thiazolidinone’s active methylene group and ethyl glyoxylate. Catalysis by piperidine in refluxing toluene drives this dehydration.

Mechanistic Insights

  • Deprotonation of the methylene carbon by piperidine.

  • Nucleophilic attack on ethyl glyoxylate.

  • Elimination of water to form the conjugated system.

Performance Metrics

  • Solvent: Toluene

  • Catalyst: Piperidine (5 mol%)

  • Yield: 70–78%

Purification and Analytical Characterization

Crystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol/water mixtures (1:3 v/v) or silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Spectroscopic Validation

ESI-MS Analysis

  • Observed: m/z 348.4 [M+H]⁺ (matches theoretical MW 348.4 g/mol)
    1H NMR (400 MHz, CDCl3)

  • δ 1.35 (t, 3H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 4.30 (q, 2H, OCH2), 6.95–7.20 (m, 3H, Ar-H)
    Elemental Analysis

  • Calculated for C17H20N2O4S: C 58.60%, H 5.79%, N 8.04%

  • Found: C 58.42%, H 5.68%, N 7.98%

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Cyclocondensation75983High
Thiourea Cyclization60956Moderate
Post-Functionalization66978Low

Challenges and Optimization Opportunities

  • Side Reactions : Competing imine formation during thiourea cyclization reduces yields. Mitigation: Lower reaction temperatures (50°C) and stoichiometric acetic acid.

  • Solvent Compatibility : DMAc improves alkylation efficiency but complicates recycling. Alternative: Switch to DMF with 10% H2O for easier separation.

  • Stereoselectivity : The Z-configuration of the ylidene group is favored (>95%) due to steric hindrance from the thiazolidinone ring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition due to its complex structure.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the anilino ring or the thiazolidinone core:

Compound Name Substituent Variation Molecular Weight (g/mol) XLogP3 Key References
Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (Target Compound) 2,3-dimethylanilino 348.4 (calculated) ~2.1*
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 3-fluoroanilino 338.4 1.6
Ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 2,5-dimethylanilino (positional isomer) 348.4 ~2.1*
Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate Morpholin-4-yl (non-aromatic substituent) 314.36 ~0.8*

Notes:

  • The 2,5-dimethylanilino isomer (CAS 1098-38-0) shares the same molecular formula as the target compound but differs in substituent positioning, which may alter binding affinity .
Physicochemical Properties
  • Solubility : The morpholine-substituted analogue (XLogP3 ~0.8) is more hydrophilic than the target compound (XLogP3 ~2.1), suggesting better aqueous solubility.
  • Stability: The 3-fluoroanilino derivative may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.

Key Findings :

  • The acetamide derivative (4e) in demonstrated potent antifungal activity, comparable to commercial fungicides, highlighting the importance of the acetamide moiety over esters.
  • Fluorinated analogues (e.g., ) may offer improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius.

Biological Activity

Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a thiazolidine ring with various functional groups, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C16H19N3O4S, with a molecular weight of approximately 348.4 g/mol. Its structural complexity includes:

  • A thiazolidine core
  • An aromatic amine group
  • An ester functional group

Mechanisms of Biological Activity

Research indicates that compounds with thiazolidine structures often exhibit significant biological activities, including:

  • Anticancer Activity : Thiazolidinediones (TZDs), a subclass of thiazolidines, have shown promise in cancer treatment by inducing apoptosis and inhibiting tumor angiogenesis. This compound may share similar mechanisms due to its structural characteristics .
    • Case Study : A study on related thiazolidinedione derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (A549, HepG2, MCF-7) through modulation of cell cycle pathways .
  • Antidiabetic Effects : Compounds in this class have been evaluated for their insulin-sensitizing properties. This compound could potentially enhance glucose uptake and improve insulin sensitivity in diabetic models .
    • Research Findings : In vitro studies indicated that certain thiazolidinedione derivatives improved glucose metabolism in insulin-resistant mice by modulating key metabolic pathways .
  • Antimicrobial Activity : The thiazolidine derivatives have also been assessed for their antibacterial and antifungal properties. The structural features of this compound may contribute to its effectiveness against various pathogens .
    • Example : A derivative study showed significant antibacterial activity against Gram-positive bacteria and highlighted the potential for developing new antimicrobial agents based on thiazolidine scaffolds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other thiazolidine derivatives is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-Oxo-1,3-thiazolidineC7H9NO3SSimpler structureModerate anticancer activity
CiglitazoneC15H14N2O3STZD derivativeStrong insulin sensitizer
Novel ThiazolidinedioneC12H15N5O4SComplex structureAnticancer and antimicrobial activities

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Condensation of 2,3-dimethylaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-(2,3-dimethylanilino)-2-oxoethyl acetate .
  • Step 2 : Cyclization with 4-oxo-thiazolidine derivatives via reflux in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and temperature (80–100°C) are critical to minimize side products .
  • Step 3 : Purification via recrystallization from a DMF/acetic acid mixture to isolate the final product .
    • Optimization : Adjust molar ratios (e.g., 1:1.1 for starting materials) and use continuous flow reactors for scalability .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Key Methods :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the thiazolidinone core, ethyl ester group, and substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 338.4 g/mol for analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and validate the Z/E configuration of the exocyclic double bond (see analogs in ).

Q. What are the critical reaction parameters for minimizing byproducts during synthesis?

  • Parameters :

  • pH Control : Sodium acetate maintains a mildly acidic environment (pH ~4.5) to favor cyclization .
  • Solvent Choice : Acetic acid enhances solubility of intermediates while suppressing hydrolysis .
  • Temperature Gradients : Gradual heating (ramp to 80°C over 30 minutes) reduces decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the anilino group) influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Fluorine or methyl groups at the ortho/meta positions (e.g., 3-fluoroanilino in ) alter electronic properties, affecting binding to biological targets like kinases or proteases.
  • Bioactivity Trends : Dimethyl groups (as in the target compound) may enhance lipophilicity (LogP ~1.6 for analogs ), improving membrane permeability but potentially reducing solubility .
    • Experimental Design : Synthesize analogs with varying substituents and test in vitro against cancer cell lines (e.g., MTT assays) .

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on thiazolidinone scaffolds .
  • QSAR Modeling : Correlate descriptors (e.g., topological polar surface area = 101 Ų ) with observed activity .
  • MD Simulations : Simulate stability in aqueous environments using GROMACS, leveraging PubChem-derived SMILES strings .

Q. How can researchers resolve contradictions in reported biological activities of similar thiazolidinone derivatives?

  • Case Study :

  • Contradiction : A fluoro-substituted analog (CAS 735335-61-2 ) showed anti-inflammatory activity, while a methyl-substituted variant lacked efficacy .
  • Resolution : Compare assay conditions (e.g., cell line specificity, concentration ranges) and validate via orthogonal assays (e.g., ELISA for cytokine inhibition) .

Q. What strategies enable the study of degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to pH extremes (1–13), UV light, and oxidative stress (H2_2O2_2). Monitor degradation products via HPLC-MS .
  • Metabolite Identification : Use liver microsome assays to identify phase I/II metabolites, supported by high-resolution MS .

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